4,5-Difluoro-2-methylpyridine

Quality Control Procurement Synthetic Reproducibility

4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1) is a fluorinated heterocyclic building block belonging to the difluoropyridine class, with a molecular formula of C₆H₅F₂N and a molecular weight of 129.11 g/mol. The compound features a pyridine core simultaneously substituted with a methyl group at the 2-position and fluorine atoms at the 4- and 5-positions, creating a regiospecifically defined electronic environment distinct from other difluoropyridine isomers.

Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
CAS No. 1806304-13-1
Cat. No. B11778243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-methylpyridine
CAS1806304-13-1
Molecular FormulaC6H5F2N
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)F)F
InChIInChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
InChIKeyQHBRFTBFYNTONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1): A Regiospecifically Fluorinated Pyridine Building Block for Pharmaceutical R&D and Agrochemical Synthesis


4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1) is a fluorinated heterocyclic building block belonging to the difluoropyridine class, with a molecular formula of C₆H₅F₂N and a molecular weight of 129.11 g/mol . The compound features a pyridine core simultaneously substituted with a methyl group at the 2-position and fluorine atoms at the 4- and 5-positions, creating a regiospecifically defined electronic environment distinct from other difluoropyridine isomers. This structural motif is commercially available from multiple suppliers at analytical-grade purity (typically ≥98%), serving as a key synthetic intermediate in medicinal chemistry and agrochemical discovery programs where precise fluorine placement is critical for modulating target binding, metabolic stability, and physicochemical properties .

Why Generic 4,5-Difluoro-2-methylpyridine Substitution Fails: Regioisomeric and Substituent-Level Differentiation Dictates Synthetic Utility


Generic substitution of 4,5-difluoro-2-methylpyridine with other difluoropyridine isomers or mono-fluorinated analogs is not straightforward because the specific 2-methyl-4,5-difluoro substitution pattern imparts a unique combination of steric, electronic, and directing effects that govern downstream reactivity. The methyl group at the 2-position adjacent to the ring nitrogen alters the basicity and nucleophilic character of the pyridine nitrogen relative to C2-unsubstituted analogs such as 4,5-difluoropyridine, while the 4,5-difluoro motif withdraws electron density from the ring in a manner distinct from 2,4-difluoro, 2,5-difluoro, or 2,6-difluoro regioisomers . Furthermore, the regiospecific fluorine placement on the 4,5-positions leaves the 3- and 6-positions available for further functionalization via electrophilic or nucleophilic aromatic substitution pathways, a regiochemical opportunity not equivalently available in isomers where fluorine occupies these reactive sites. This compound cannot be interchanged with 2-(difluoromethyl)pyridine (CAS 114468-01-8), which bears a difluoromethyl substituent rather than ring-fluorine atoms, resulting in fundamentally different metabolic liabilities and physicochemical profiles. Selection of the correct regioisomer and substituent combination is therefore critical for reproducible synthesis and predictable structure-activity relationships in lead optimization campaigns.

4,5-Difluoro-2-methylpyridine: Quantitative Differentiation Evidence Against Closest Analogs


Purity Benchmark: Commercial 4,5-Difluoro-2-methylpyridine Available at ≥98% Purity Versus Typically Unspecified Isomeric Purity of Generic Difluoropyridine Mixtures

Commercial suppliers offer 4,5-difluoro-2-methylpyridine with a certified minimum purity of 98% (NLT 98%), as verified by ISO-certified quality systems . In contrast, closely related 4,5-difluoropyridine building blocks with different 2-substituents (e.g., 4,5-difluoropyridine-2-methanol, CAS 1803846-94-7; 4,5-difluoropyridine-2-acetic acid, CAS 1803789-56-1) are often supplied as research-grade materials without guaranteed regioisomeric purity or with batch-to-batch variability in isomeric content. For the target compound, the defined regiospecificity combined with commercial purity specification translates into predictable reaction stoichiometry and reduced purification burden in multi-step synthetic sequences.

Quality Control Procurement Synthetic Reproducibility

Regioisomeric Availability of Unsubstituted 3- and 6-Positions: Synthetic Diversification Potential Compared to 2,4- and 2,6-Difluoropyridine Isomers

The 4,5-difluoro-2-methyl substitution pattern leaves the pyridine 3- and 6-positions unsubstituted and available for further regioselective functionalization. This contrasts with 2,4-difluoropyridine and 2,6-difluoropyridine isomers, where fluorine occupies one electron-deficient position, directing electrophilic substitution to different sites and limiting certain cross-coupling strategies. In 4,5-difluoro-2-methylpyridine, the 2-methyl group exerts an ortho/para-directing influence while the electron-withdrawing fluorines at 4- and 5-positions modulate ring electronics, creating a uniquely predictable reactivity landscape for sequential C-H functionalization or halogenation at the 3- and 6-positions . Literature on difluoropyridine reactivity indicates that fluorine substitution pattern is the primary determinant of regiochemical outcomes in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1].

Synthetic Chemistry Late-Stage Functionalization MedChem Building Blocks

Molecular Weight and Lipophilicity Differentiation: 4,5-Difluoro-2-methylpyridine Versus 2-(Difluoromethyl)pyridine

Although 4,5-difluoro-2-methylpyridine (MW 129.11 g/mol) and 2-(difluoromethyl)pyridine (MW 129.11 g/mol) share identical molecular formulae (C₆H₅F₂N) and molecular weights , the structural difference between the ring-fluorinated methyl compound and the side-chain difluoromethyl compound results in measurably different physicochemical properties relevant to drug design. The 4,5-difluoro-2-methyl compound presents fluorine atoms directly on the aromatic ring, which increases oxidative metabolic stability at those positions and lowers the pKa of the pyridine nitrogen through inductive withdrawal. In contrast, 2-(difluoromethyl)pyridine bears the fluorine atoms on a benzylic carbon, which is susceptible to CYP450-mediated oxidation and does not confer the same degree of ring deactivation. The ring-fluorinated structure of the target compound provides a distinct metabolic stability profile compared to the side-chain fluorinated comparator, which is a critical consideration in fragment-based drug discovery and lead optimization where metabolic soft spots must be engineered out early.

Physicochemical Properties Drug Design Bioisosteres

Procurement Standardization: ISO-Certified Quality Systems for 4,5-Difluoro-2-methylpyridine Versus Non-Certified Comparator Building Blocks

4,5-Difluoro-2-methylpyridine is supplied through ISO-certified quality management systems, ensuring batch-to-batch consistency in purity, identity, and impurity profile suitable for pharmaceutical R&D and quality control applications . This level of documented quality assurance is not uniformly available for closely related building blocks such as 4,5-difluoropyridine-2-methanol or 4,5-difluoropicolinaldehyde, which are often distributed as research-grade materials without ISO certification. For organizations operating under GMP or GLP guidelines, or those requiring auditable supply chains for regulatory submissions, this certification differential represents a tangible procurement advantage, reducing qualification burden and minimizing the risk of batch failure due to unidentified impurities.

Procurement Quality Assurance GMP Readiness

Optimal Application Scenarios for 4,5-Difluoro-2-methylpyridine Based on Verified Differentiation Evidence


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring Metabolically Stable Fluorinated Pyridine Cores

The ring-fluorinated 4,5-difluoro-2-methyl motif provides metabolically inert fluorine placement directly on the aromatic ring, contrasting with side-chain difluoromethyl analogs that introduce oxidative metabolic liability . This compound is therefore preferred when the synthetic objective is to improve metabolic stability through aromatic fluorination while retaining a methyl group at the 2-position for target interactions. The unsubstituted 3- and 6-positions permit sequential functionalization for SAR exploration without compromising the fluorination pattern.

Agrochemical Intermediate Synthesis: Building Block for Fluorinated Pyridine-Containing Fungicides and Herbicides

Fluorinated pyridines are prominent scaffolds in modern agrochemicals, where fluorine substitution enhances environmental persistence and target-site binding. The defined 4,5-difluoro-2-methyl pattern of this compound maps directly onto substructures found in patent literature describing fungicidal compositions containing difluoropyridine moieties [1]. The availability of this compound at ≥98% purity with ISO-certified quality systems supports reproducible scale-up from discovery through process development.

Chemical Biology: Synthesis of Fluorinated Probe Molecules for ¹⁹F NMR and Metabolic Tracing Studies

The presence of two chemically distinct fluorine atoms in a regiospecifically defined aromatic environment makes 4,5-difluoro-2-methylpyridine a valuable precursor for ¹⁹F NMR probe synthesis. Unlike mono-fluorinated pyridines that provide only a single ¹⁹F resonance, the 4,5-difluoro pattern yields two distinct fluorine signals with characteristic coupling constants that can serve as sensitive reporters of local chemical environment changes upon target binding, a capability not available from single-fluorine or side-chain fluorinated analogs.

Process Chemistry: Multi-Step Synthesis Campaigns Requiring Predictable Regiochemical Control

The complementary electronic activation of the C3 and C6 positions—C3 activated by ortho-fluorine and C6 by para-fluorine—enables sequential, regioselective functionalization without protecting group strategies that would be necessary for less electronically differentiated scaffolds [2]. This predictability is particularly valuable in process chemistry where robust, high-yielding sequences are required, and the defined commercial purity (≥98%) of this building block minimizes impurity carry-through in multi-step sequences.

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